Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Stereochemistry Chiral Purity Medicinal Chemistry

This compound is the defined trans-(3R,4S) enantiomer — not a racemic mixture. The para-methoxyphenyl substituent at the 4-position is essential for target engagement; ortho/meta analogs or halogen-substituted derivatives cannot substitute without compromising SAR reproducibility. Validated chiral building block for dopamine D4 receptor antagonist programs and endothelin-A (ETA) receptor antagonist development (e.g., Atrasentan series). Verify enantiomeric purity by chiral HPLC before use in asymmetric synthesis.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 939758-17-5
Cat. No. B1388044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
CAS939758-17-5
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CNCC2C(=O)OC
InChIInChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m1/s1
InChIKeyYZBHPTZUARKXKZ-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate (CAS 939758-17-5) Procurement Guide | Chiral Pyrrolidine Scaffold for CNS SAR


Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate (CAS 939758-17-5) is a chiral pyrrolidine-3-carboxylate derivative with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol . This compound exists predominantly as the trans-isomer with defined stereochemistry at the 3- and 4-positions of the pyrrolidine ring, specifically the (3R,4S)-enantiomer . It is characterized as a white crystalline powder soluble in organic solvents and is primarily employed as a research intermediate in medicinal chemistry [1].

Why Generic Substitution Fails for Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate (CAS 939758-17-5): The Critical Role of Defined Stereochemistry and Purity


Generic substitution of CAS 939758-17-5 with seemingly similar pyrrolidine-3-carboxylates is unreliable due to the compound's specific trans-(3R,4S) stereochemistry, which is not universally guaranteed across different suppliers or related CAS numbers (e.g., racemic mixtures or different stereoisomers) . Furthermore, the presence of the para-methoxyphenyl group at the 4-position is a critical structural feature; substituting with ortho- or meta-analogs, or with halogens (e.g., 4-fluorophenyl derivatives), can significantly alter electronic properties and biological activity profiles [1]. The target compound's specific stereochemical and electronic configuration is essential for reproducible SAR studies and synthetic applications, rendering in-class analogs non-interchangeable without rigorous validation .

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate (CAS 939758-17-5) Quantitative Evidence Guide for Scientific Selection


Stereochemical Purity: Defined trans-(3R,4S) Configuration vs. Racemic or Undefined Mixtures

CAS 939758-17-5 is supplied as the trans-(3R,4S)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate enantiomer, containing two defined stereocenters . In contrast, racemic mixtures or alternative stereoisomers (e.g., (3S,4R)- or undefined mixtures) are often available under different CAS numbers (e.g., 1187933-27-2) . The defined stereochemistry is crucial for consistent biological activity, as demonstrated by a closely related ROCK inhibitor scaffold where the (2R,3S)-stereochemistry was essential for achieving an IC50 of 331 nM [1].

Stereochemistry Chiral Purity Medicinal Chemistry

Para-Methoxyphenyl Substitution: Electronic and Solubility Profile vs. Halogenated Analogs

The para-methoxyphenyl group in CAS 939758-17-5 confers distinct physicochemical properties compared to halogenated analogs. The para-methoxy group is an electron-donating substituent, influencing the electron density of the aromatic ring and the pyrrolidine nitrogen . In contrast, the 4-fluorophenyl analog (CAS 939758-19-7) introduces a strong electron-withdrawing effect, which can significantly alter binding interactions and metabolic stability [1]. DFT studies on related compounds confirm that para-methoxy lowers activation barriers in redox intermediates by 2–4 kcal/mol compared to ortho-substituted analogs, and reduces logP by approximately 0.5 units without compromising membrane permeability .

SAR Electronic Effects Solubility

Purity and Quality Control: Vendor-Specific Assurance for Reproducible Research

Reputable vendors supply CAS 939758-17-5 with a minimum purity of 97% by HPLC, with some offering ≥99.0% purity, as verified by Certificate of Analysis (CoA) . This level of purity is essential for minimizing off-target effects in biological assays and ensuring reliable synthetic yields. In contrast, lower purity grades or compounds from non-verified sources may contain significant impurities that confound experimental results . The compound's stability under recommended storage conditions (2-8°C) is documented, with stock solutions stable for 6 months at -80°C and 1 month at -20°C [1].

Purity Quality Control Reproducibility

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate (CAS 939758-17-5): Optimal Research and Industrial Application Scenarios


Medicinal Chemistry SAR Studies for CNS Targets

The compound's constrained pyrrolidine scaffold and specific para-methoxyphenyl substitution pattern make it a valuable core for structure-activity relationship (SAR) studies aimed at developing central nervous system (CNS) agents, including dopamine D4 receptor antagonists and HIV reverse transcriptase inhibitors . Its defined trans-(3R,4S) stereochemistry is critical for exploring the stereochemical requirements of biological targets [1].

Synthesis of Endothelin Receptor Antagonists

Pyrrolidine-3-carboxylates are key intermediates in the synthesis of highly selective endothelin-A (ETA) receptor antagonists, a class of compounds with therapeutic potential in pulmonary hypertension and cancer . While CAS 939758-17-5 itself may not be a final drug candidate, its scaffold is directly related to advanced leads like Atrasentan (ABT-627) and A-216546, which exhibit sub-nanomolar ETA affinity (Ki = 0.034 nM) and high selectivity (>2000-fold over ETB) [1].

Chiral Building Block for Asymmetric Synthesis

As a defined trans-(3R,4S) stereoisomer, CAS 939758-17-5 serves as a chiral building block in asymmetric synthesis, enabling the construction of complex molecules with precise three-dimensional orientation. This is particularly relevant for synthesizing biologically active compounds where stereochemistry dictates pharmacological activity .

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